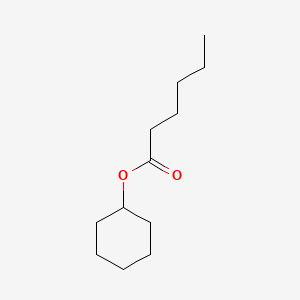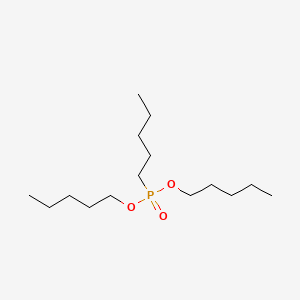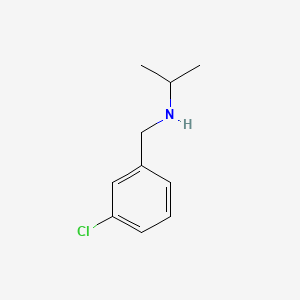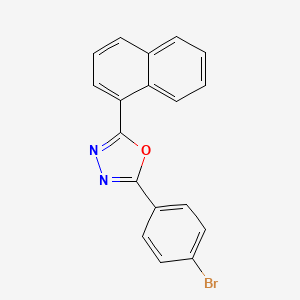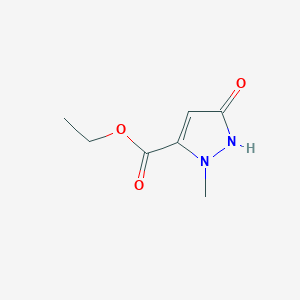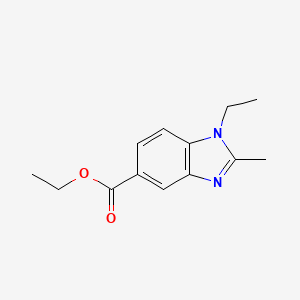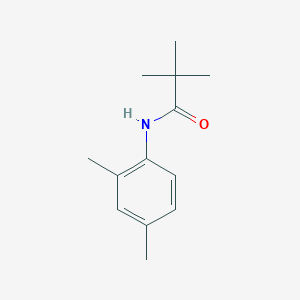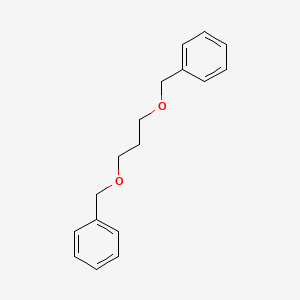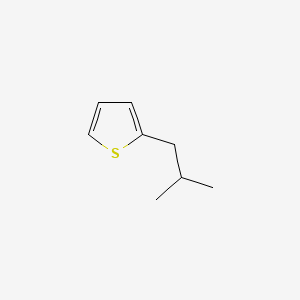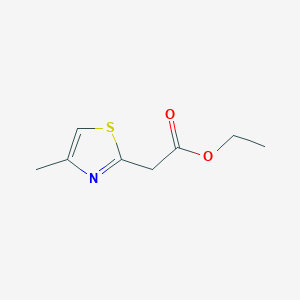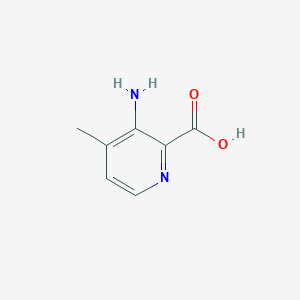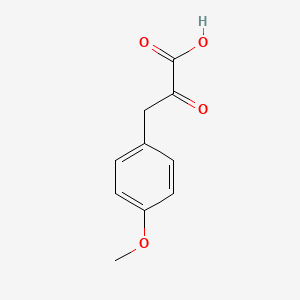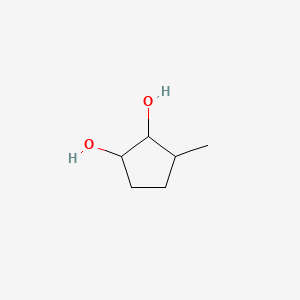
3-Methyl-1,2-cyclopentanediol
Übersicht
Beschreibung
3-Methyl-1,2-cyclopentanediol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . It is also known by other names such as 3-Methylcyclopentan-1,2-diol and 3-Methylcyclopentanediol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-cyclopentanediol can be represented by the InChI string:InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 . This structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
3-Methyl-1,2-cyclopentanediol has a topological polar surface area of 40.5 Ų, a complexity of 82.6, and no formal charge . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
- Summary of the Application : 3-Methyl-1,2-cyclopentanediol has been used as a monomer in the synthesis of polyurethane .
- Methods of Application or Experimental Procedures : The synthesis of polyurethane using 1,3-cyclopentanediol was achieved through the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation .
- Results or Outcomes : In large scale tests with high initial concentrations of feedstocks, a high overall carbon yield (72.0%) of 1,3-cyclopentanediol was achieved over cheap catalysts .
Application in Coffee Flavoring
- Summary of the Application : 3-Methyl-1,2-cyclopentanediol is present in coffee and contributes to its flavor .
- Methods of Application or Experimental Procedures : This compound is naturally present in coffee beans and contributes to the flavor during the roasting process .
- Results or Outcomes : The presence of 3-Methyl-1,2-cyclopentanediol enhances the flavor profile of coffee .
Application in Synthesis of Cyclic Carbonyl Compounds
- Summary of the Application : 1,3-Cyclopentanediol, a compound similar to 3-Methyl-1,2-cyclopentanediol, has been used in the synthesis of β-hydroxy-substituted cyclic carbonyl compounds .
- Methods of Application or Experimental Procedures : The synthesis was achieved through the reaction of 1,3-cyclopentanediol with a suitable reagent to form the cyclic carbonyl compound .
- Results or Outcomes : The reaction resulted in the successful synthesis of β-hydroxy-substituted cyclic carbonyl compounds .
Application in Mass Spectrometry
- Summary of the Application : 3-Methyl-1,2-cyclopentanediol can be used as a reference compound in mass spectrometry .
- Methods of Application or Experimental Procedures : The compound’s unique mass spectrum can be used to identify it among other compounds in a sample .
- Results or Outcomes : The mass spectrum of 3-Methyl-1,2-cyclopentanediol is available in the NIST/EPA/NIH Mass Spectral Library .
Application in Anti-Inflammatory Effects
- Summary of the Application : 3-Methyl-1,2-cyclopentanediol has been found to have anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The compound’s anti-inflammatory effects were discovered through biological testing .
- Results or Outcomes : The compound was found to be capable of scavenging peroxynitrite, which may contribute to its anti-inflammatory effects .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylcyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANFKJUPLALTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950248 | |
| Record name | 3-Methylcyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-cyclopentanediol | |
CAS RN |
27583-37-5 | |
| Record name | 3-Methylcyclopentan-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027583375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27583-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylcyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1,2-cyclopentanediol (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOPENTAN-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHP8NDM33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



